molecular formula C5H10ClN B2900126 2-Methylbut-3-yn-1-amine hydrochloride CAS No. 2326118-76-5

2-Methylbut-3-yn-1-amine hydrochloride

Cat. No.: B2900126
CAS No.: 2326118-76-5
M. Wt: 119.59
InChI Key: KEENWGLMAOVUOB-UHFFFAOYSA-N
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Description

2-Methylbut-3-yn-1-amine hydrochloride is a secondary amine hydrochloride salt characterized by a but-3-ynyl backbone with a methyl substituent at the second carbon and an amine group at the first carbon. The compound’s structure (C₅H₁₀ClN) features a terminal alkyne group, which imparts unique reactivity and physicochemical properties.

Properties

IUPAC Name

2-methylbut-3-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-3-5(2)4-6;/h1,5H,4,6H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEENWGLMAOVUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C#C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbut-3-yn-1-amine hydrochloride typically involves the reaction of 2-Methylbut-3-yn-1-amine with hydrochloric acid. The amine is dissolved in an appropriate solvent such as diethyl ether, and then hydrochloric acid is added to form the hydrochloride salt. The reaction is usually carried out under anhydrous conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylbut-3-yn-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of propargylic amines.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methylbut-3-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or receptor binding .

Comparison with Similar Compounds

2-Methoxybut-3-yn-1-amine Hydrochloride (C₅H₁₀ClNO)

  • Physicochemical Properties :
    • Collision Cross-Section (CCS) : For the [M+H]⁺ adduct, CCS = 119.9 Ų, suggesting a compact molecular conformation. This is slightly smaller than typical tertiary amines due to the linear alkyne backbone .
    • Solubility : Increased polarity from the methoxy group may enhance aqueous solubility compared to the methyl-substituted target compound.

(R)-1-Methyl-prop-2-ynylamine Hydrochloride (C₄H₈ClN)

  • Stereochemical Considerations : This compound (CAS 869349-15-5) is the (R)-enantiomer of a shorter-chain analog. Chirality could lead to divergent biological activity compared to racemic or (S)-configured versions of the target compound .
  • Molecular Flexibility: The shorter carbon chain (C₄ vs.

Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine Hydrochloride (C₁₇H₂₆ClN)

  • Structural Complexity: Incorporates a phenyl group and an extended alkyl chain, increasing lipophilicity (logP) and steric bulk. This contrasts with the target compound’s aliphatic, non-aromatic structure .
  • Applications : The phenyl group enables π-π stacking interactions, making it more suitable for targeting aromatic-rich biological sites (e.g., enzyme active sites).

[1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine Hydrochloride (C₁₅H₂₀ClN)

  • Hybrid Structure : Combines allyl and 4-methylphenyl groups, creating a bifunctional molecule with both aliphatic and aromatic reactivity. The target compound lacks such hybrid functionality .
  • Stability : The conjugated diene system in the butenyl group may increase susceptibility to oxidation compared to the target’s alkyne group.

2-(3-Methoxycyclobutyl)ethan-1-amine Hydrochloride (C₇H₁₄ClNO)

  • Ring Strain vs. Linearity : The cyclobutyl group introduces ring strain and conformational rigidity, whereas the target compound’s linear alkyne backbone allows greater rotational freedom .
  • Electronic Effects : The methoxycyclobutyl moiety may alter electron distribution at the amine group, affecting basicity (pKa) compared to the target’s methyl-substituted system.

Research Implications and Gaps

  • Synthetic Routes : highlights the use of HCl/dioxane for hydrochloride salt formation, a method likely applicable to the target compound .
  • Analytical Challenges : RP-HPLC methods () could be adapted for purity assessment, though structural differences may require method optimization .

  • Safety Considerations : Handling protocols for hydrochloride salts () suggest standard precautions for corrosive materials, applicable to all compared compounds .

Key Gap : Direct experimental data (e.g., CCS, solubility) for 2-Methylbut-3-yn-1-amine hydrochloride are absent in the provided evidence. Future studies should prioritize empirical characterization.

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